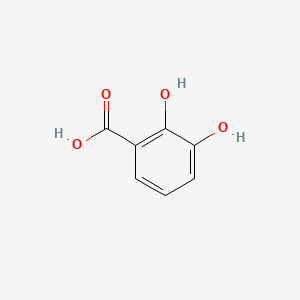
2,3-Dihydroxybenzoic acid
Cat. No. B014774
Key on ui cas rn:
303-38-8
M. Wt: 154.12 g/mol
InChI Key: GLDQAMYCGOIJDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06627667B2
Procedure details


2,5-dihydroxy benzoic acid (DHBA) is first activated by treatment with dicyclohexylcarbodiimide (DCC) and NHS in tetrahydrofurane (THF). To a stirred solution of 9.25 g (60 mmole) DHBA in 450 ml of THF was added 7.14 g (62 mmole) NHS and 12.8 g (62 mmole) DCC. After filtering off the formed dicyclohexylurea, the solution was concentrated by vacuum evaporation until crystallisation of the DHBA-MHS ester started. The solution was stored at 5° C. for 12 hrs and the resulting DHBA-NHS precipitate was collected by filtration. After drying the yield of the synthesis was 70%.






Name
Identifiers


|
REACTION_CXSMILES
|
O[C:2]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C1(N=C=NC2CCCCC2)CCCCC1.[O:27]1CCCC1>>[CH:10]1[CH:9]=[C:8]([OH:11])[C:7]([OH:27])=[C:3]([C:4]([OH:6])=[O:5])[CH:2]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C(=O)O)C=C(C=C1)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtering off the formed dicyclohexylurea
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the solution was concentrated by vacuum evaporation until crystallisation of the DHBA-MHS ester
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting DHBA-NHS precipitate was collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After drying the yield of the synthesis
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
